molecular formula C6H7NO B2774099 2-Acetylcyclopropane-1-carbonitrile CAS No. 1824580-22-4

2-Acetylcyclopropane-1-carbonitrile

Cat. No. B2774099
CAS RN: 1824580-22-4
M. Wt: 109.128
InChI Key: XZVBXESTSCGHAN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Acetylcyclopropane-1-carbonitrile is represented by the InChI code 1S/C6H7NO/c1-4(8)6-2-5(6)3-7/h5-6H,2H2,1H3 . This indicates that the molecule consists of a cyclopropane ring with an acetyl group and a carbonitrile group attached.


Physical And Chemical Properties Analysis

2-Acetylcyclopropane-1-carbonitrile is a liquid at room temperature . It has a molecular weight of 109.13 .

Scientific Research Applications

Ethylene Inhibition in Agriculture

2-Acetylcyclopropane-1-carbonitrile is closely related to 1-methylcyclopropene (1-MCP), a compound extensively studied for its ethylene inhibition properties. Research has shown 1-MCP's significant impact on the ripening and senescence of fruits and vegetables, highlighting its utility in extending the shelf life and maintaining the quality of agricultural products. By inhibiting ethylene perception, 1-MCP has been rapidly adopted in various apple industries globally, demonstrating its commercial viability. However, its application beyond apples to other fruits and vegetables suggests potential for broader agricultural uses, offering insights into the role of ethylene in plant biology and opening doors for similar applications of 2-Acetylcyclopropane-1-carbonitrile (Watkins, 2006).

Enhancing Fermentative Production

In the context of bio-based chemicals, strategies for enhancing the fermentative production of compounds like acetoin—a component with widespread applications in foods, cosmetics, and as a plant growth promoter—provide a framework for the potential use of 2-Acetylcyclopropane-1-carbonitrile in biotechnological processes. Understanding the biosynthesis and molecular regulation mechanisms of such compounds can guide the development of microbial production systems, indicating a role for 2-Acetylcyclopropane-1-carbonitrile in optimizing fermentation processes for industrial applications (Xiao & Lu, 2014).

Carbon-Based Catalysts

The exploration of carbon-based solid acids, including those derived from biomass, polymers, and carbon/silica-based catalysts, for green chemistry applications, sheds light on the versatility of carbon materials in catalysis. This opens the possibility for 2-Acetylcyclopropane-1-carbonitrile to be involved in the development of new catalysts or as a precursor in synthesizing these materials, leveraging its carbon structure for environmental and renewable energy studies (Mahajan & Gupta, 2019).

Green Chemical Synthesis

Carbon dioxide's use in creating greener processes and products highlights the potential for 2-Acetylcyclopropane-1-carbonitrile in sustainable solvent applications. Given its structural similarities to compounds that interact with CO2, it may play a role in developing processes that are cleaner, less expensive, and of higher quality, aligning with the goals of green chemistry (Beckman, 2004).

Microbial Methane Oxidation

Research on aerobic methane oxidation coupled to denitrification (AME-D) process in environmental microbiology suggests a potential area for applying 2-Acetylcyclopropane-1-carbonitrile. Given the importance of methane and nitrogen cycles and the role of methanotrophs and denitrifiers, compounds like 2-Acetylcyclopropane-1-carbonitrile could be instrumental in understanding and optimizing these microbial processes for environmental and biotechnological applications (Zhu et al., 2016).

Safety and Hazards

The safety information for 2-Acetylcyclopropane-1-carbonitrile indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

This compound is a relatively new and under-studied molecule, and its specific targets within biological systems are yet to be identified .

Mode of Action

It is known that cyclopropane derivatives can exhibit a diverse range of reactivities , which suggests that 2-Acetylcyclopropane-1-carbonitrile may interact with its targets in a variety of ways.

Biochemical Pathways

The specific biochemical pathways affected by 2-Acetylcyclopropane-1-carbonitrile are currently unknown. It is worth noting that cyclopropane derivatives can participate in a variety of reactions, including reactions through vinylmetal carbenes, reactions through metal complex insertion, addition reactions with 1,3-dipole, radical reactions of cyclopropenes, and reactions of highly reactive in situ generated cyclopropenes . These reactions could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

As a result, the impact of these properties on the bioavailability of 2-Acetylcyclopropane-1-carbonitrile is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Acetylcyclopropane-1-carbonitrile is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .

properties

IUPAC Name

2-acetylcyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-4(8)6-2-5(6)3-7/h5-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVBXESTSCGHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylcyclopropane-1-carbonitrile

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